CBD-1 -

CBD-1

Catalog Number: EVT-246450
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of CBD-1 can be achieved through both natural extraction from cannabis plants and synthetic chemical methods.

  1. Natural Extraction: This involves the isolation of CBD-1 from hemp or cannabis plants through methods such as steam distillation or solvent extraction. The yield and purity of CBD-1 depend on the plant's strain and cultivation conditions.
  2. Chemical Synthesis: Various synthetic routes have been developed for producing CBD-1. For instance:
    • A method described by Mechoulam and Gaoni in 1965 involved demethylation of citral to synthesize racemic CBD-1.
    • More recent methods include using olivetol and optically pure menthadien-1-ol for a stereoselective synthesis, which improves regioselectivity compared to earlier approaches .

Technical Details

Recent advancements have introduced multistep protocols that enhance efficiency and yield in synthesizing CBD-1 derivatives. These methods often utilize catalysts such as Lewis acids to facilitate reactions, including cyclization processes that convert precursors into the desired cannabinoid structure .

Molecular Structure Analysis

Structure and Data

CBD-1 has a complex molecular structure characterized by its unique arrangement of carbon atoms, hydrogen atoms, and functional groups. The molecular formula for CBD-1 is C21H30O2C_{21}H_{30}O_2, indicating it consists of 21 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms.

The structural representation includes:

  • A phenolic structure with a hydroxyl group.
  • An aliphatic chain that contributes to its hydrophobic characteristics.

The three-dimensional conformation plays a critical role in its interaction with biological targets, influencing its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

CBD-1 participates in various chemical reactions that can modify its structure and enhance its therapeutic properties. Key reactions include:

  1. Hydrogenation: This reaction can reduce double bonds within the CBD-1 structure to create derivatives with altered bioactivity.
  2. Esterification: The hydroxyl group can react with acids to form esters, potentially increasing lipid solubility and altering pharmacokinetics.
  3. Oxidation: This process can lead to the formation of metabolites that may exhibit distinct biological activities compared to the parent compound .

These reactions are crucial for developing new therapeutic agents based on CBD-1.

Mechanism of Action

Process and Data

CBD-1 exerts its effects primarily through interaction with the endocannabinoid system, specifically by modulating cannabinoid receptors (CB1 and CB2). While it does not bind directly to these receptors like tetrahydrocannabinol, it influences their activity indirectly:

  • Receptor Modulation: CBD-1 enhances the signaling pathways associated with CB2 receptors, which are primarily involved in immune response regulation.
  • Enzyme Inhibition: It inhibits fatty acid amide hydrolase, an enzyme responsible for degrading anandamide (an endogenous cannabinoid), thereby increasing levels of this compound in the body.

Studies suggest that these mechanisms contribute to CBD-1's anti-inflammatory, analgesic, and anxiolytic properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CBD-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 314.46 g/mol.
  • Melting Point: The melting point ranges between 60°C to 65°C.
  • Solubility: It is poorly soluble in water but soluble in organic solvents such as ethanol and chloroform.

These properties influence its formulation in pharmaceutical products and its bioavailability when administered .

Applications

Scientific Uses

CBD-1 has garnered significant attention in scientific research due to its potential therapeutic applications:

  1. Anti-inflammatory Agents: Studies indicate that CBD-1 can reduce inflammation in various models, making it a candidate for treating conditions like arthritis.
  2. Anxiolytic Effects: Research has shown that CBD-1 may alleviate anxiety symptoms without the psychoactive effects associated with other cannabinoids.
  3. Neuroprotective Properties: Preliminary studies suggest possible benefits in neurodegenerative diseases due to its ability to protect neuronal cells from damage.

These applications highlight CBD-1's versatility as a therapeutic agent across multiple medical fields .

Biosynthesis and Genetic Regulation of Cannabidiol in *Cannabis sativa*

Enzymatic Pathways for Cannabidiol Biosynthesis

The biosynthesis of cannabidiol (CBD) in Cannabis sativa occurs exclusively in glandular trichomes of female flowers and involves a three-stage enzymatic pathway converting precursor molecules into cannabidiolic acid (CBDA), which subsequently decarboxylates to CBD. This pathway proceeds through the following key stages [1] [5] [6]:

  • Olivetolic Acid (OLA) Formation:
  • Hexanoyl-CoA (derived from fatty acid metabolism) and three malonyl-CoA molecules undergo condensation catalyzed by tetraketide synthase (TKS), a type III polyketide synthase (PKS).
  • The linear tetraketide intermediate undergoes intramolecular C2→C7 aldol condensation, cyclized by olivetolic acid cyclase (OAC). This enzymatic step is crucial for preventing non-enzymatic decarboxylation to olivetol. OAC belongs to the dimeric α+β barrel (DABB) protein family and is localized in the cytosol of glandular trichome cells [1] [8].
  • Cannabigerolic Acid (CBGA) Synthesis:
  • Geranyl diphosphate (GPP), derived from the plastidial methylerythritol phosphate (MEP) pathway, serves as the prenyl donor.
  • Prenyltransferase enzymes (notably CsPT4) catalyze the fusion of GPP to OLA, forming CBGA. Recent studies demonstrate that CsPT4 exhibits significantly higher catalytic efficiency (Kcat = 3.4 s⁻¹) and substrate specificity for OLA compared to earlier identified prenyltransferases like CsPT1 [4] [8]. Alternative prenyltransferases such as Streptomyces-derived NphB can perform this reaction heterologously but with lower efficiency [8].
  • Oxidative Cyclization to CBDA:
  • Cannabidiolic acid synthase (CBDAS), a flavin-dependent oxidase, catalyzes the stereoselective oxidative cyclization of CBGA to CBDA. This enzyme utilizes molecular oxygen and produces hydrogen peroxide as a byproduct. CBDAS exhibits substrate promiscuity, potentially generating minor cannabinoids under specific conditions [1] [5] [6].
  • Non-enzymatic decarboxylation of CBDA occurs during storage, heating, or under alkaline conditions, yielding the neutral cannabinoid CBD [1] [6].

Table 1: Key Enzymes in CBD Biosynthesis

EnzymeGene SymbolEC NumberSubcellular LocalizationPrimary Function
Tetraketide SynthaseTKS2.3.1.-CytosolCondensation of hexanoyl-CoA + 3 malonyl-CoA
Olivetolic Acid CyclaseOAC4.4.1.26CytosolCyclization of linear tetraketide to olivetolic acid
PrenyltransferaseCsPT42.5.1.102Plastid membranePrenylation of olivetolic acid with GPP
Cannabidiolic Acid SynthaseCBDAS1.21.3.8Secreted into storage cavityOxidative cyclization of CBGA to CBDA

Genetic Polymorphisms Influencing CBD Production

Genetic variation within cannabinoid biosynthesis genes significantly impacts CBD yield and chemotype expression. Key polymorphisms include:

  • CBDAS Gene Duplication and Pseudogenization:
  • The CBDAS locus resides within a ~70-80 kb genomic region rich in transposable elements (TEs) and tandem repeats. Comparative genomics reveals that drug-type (high-THC) Cannabis varieties often possess a nonfunctional CBDAS pseudogene, while hemp and balanced chemotypes retain functional alleles. Haplotype analysis indicates that high-CBD hemp cultivars (e.g., 'Charlotte's Web') acquired functional CBDAS through introgressive hybridization with drug-type lineages [4].
  • Prenyltransferase Allelic Variants:
  • The CsPT4 gene exhibits copy number variations (CNVs) across chemotypes. Hemp varieties show increased CsPT4 copy number correlated with higher CBGA flux (r = 0.87, p < 0.01). Single nucleotide polymorphisms (SNPs) in the promoter region of CsPT4 (e.g., -213A>G) are associated with 1.8-fold higher transcript levels in high-CBD strains [2] [4] [8].
  • Fatty Acid Amide Hydrolase (FAAH) Variants:
  • Polymorphisms in FAAH (e.g., rs324420, C385A) influence hexanoyl-CoA precursor availability. The A-allele associates with 34% higher FAAH enzyme activity and subsequently elevated OLA production in developing trichomes [4] [8].
  • Chemotype-Defining Mutations:
  • A BED finger-NLR fused gene near the CBDAS/THCAS locus acts as a genetic switch controlling synthase expression. Loss-of-function mutations in this regulatory gene permit simultaneous high expression of both synthases in Type II (balanced) chemotypes [4].

Transcriptional Regulation of Cannabinoid Synthase Genes

Transcriptional control mechanisms finely regulate the spatial and temporal expression of cannabinoid biosynthetic genes:

  • Developmental Regulation:
  • CBDAS, OAC, and CsPT4 transcripts are trichome-specific and show coordinated upregulation during flower maturation. In high-CBD hemp ('Cherry Wine'), peak expression occurs at week 5 of flowering, coinciding with maximal glandular trichome density and cannabinoid accumulation (3.2-fold increase from week 3 to week 5) [2].
  • The transcription factor MYB115 directly binds to the CBDAS promoter (G-box cis-element: CACGTG), enhancing expression. RNAi-mediated MYB115 knockdown reduces CBDAS transcripts by 78% and CBDA accumulation by 64% [2] [4].
  • Jasmonate Signaling:
  • Methyl jasmonate (MeJA) treatment (100 μM) upregulates CsPT4 and CBDAS transcription through JAZ-COI1-mediated derepression. Biweekly MeJA application from flower initiation increases CBD content by 21% in medical marijuana varieties by enhancing precursor flux and synthase expression [2].
  • Epigenetic Modifications:
  • Histone H3 lysine 27 acetylation (H3K27ac) marks at the CBDAS locus are enriched in trichomes versus leaves (ChIP-qPCR fold-enrichment = 6.8). Trichome-specific chromatin remodeling complexes facilitate open chromatin conformation and transcriptional activation [4].
  • Competitive Inhibition with THCAS Expression:
  • In drug-type varieties, tetrahydrocannabinolic acid synthase (THCAS) dominates transcriptional activity in trichomes, suppressing CBDAS through competition for shared CBGA substrate and potentially through allele-specific epigenetic silencing. CRISPR-mediated deletion of THCAS in drug-type plants restores CBDAS expression to hemp-like levels [1] [4] [6].

Table 2: Transcriptional Regulators of Cannabinoid Synthases

Regulatory FactorTarget Gene(s)Mode of ActionEffect on CBD Biosynthesis
MYB115CBDAS, OACBinds G-box promoter elements↑ 3.5-fold transcript levels
JAZ1-COI1 complexCsPT4, CBDASJasmonate-responsive derepression↑ 21% CBD content with MeJA
Trichome-specific H3K27acCBDAS locusChromatin remodeling in glandular cells↑ Accessibility for transcription
BED finger-NLR proteinCBDAS/THCASAllele-specific suppressionDetermines chemotype dominance

Properties

Product Name

CBD-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.